methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate
Description
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate is a synthetic compound characterized by a benzoate ester core modified with a (methoxyimino)ethanesulfonyl group and a 2,4-dichlorophenyl substituent.
Properties
IUPAC Name |
methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-methoxyiminoethyl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO5S/c1-24-17(21)13-5-3-4-6-16(13)26(22,23)10-15(20-25-2)12-8-7-11(18)9-14(12)19/h3-9H,10H2,1-2H3/b20-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDOQQSRHOKFTE-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)CC(=NOC)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)C/C(=N/OC)/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with methoxyamine to form the methoxyimino intermediate. This intermediate is then reacted with ethanesulfonyl chloride to introduce the ethanesulfonyl group. Finally, the resulting compound is esterified with methyl benzoate under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate involves its interaction with specific molecular targets. The compound’s dichlorophenyl group can interact with hydrophobic pockets in proteins, while the methoxyimino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues from (Methoxyimino)Acetate Derivatives ()
Compounds 490-M16 to 490-M56 share a (methoxyimino)acetate backbone but differ in substituents. Key comparisons include:
Key Insight: The target compound’s methoxyimino and ethanesulfonyl groups enhance stability and electron-withdrawing effects compared to hydroxyimino or non-sulfonated analogs, likely improving bioavailability and target binding .
Agrochemical Derivatives with Benzoate Esters (–6)
Pyriminobac-methyl (methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate) shares a methoxyiminoethyl-benzoate structure but incorporates a pyrimidinyloxy group instead of a dichlorophenyl-sulfonyl moiety.
- Functional Impact: The pyrimidinyloxy group in pyriminobac-methyl facilitates herbicidal activity by inhibiting acetolactate synthase (ALS), while the target compound’s dichlorophenyl-sulfonyl group may target fungal enzymes (e.g., cytochrome P450) .
- Cymoxanil (): Features a methoxyimino group but with a cyanoacetamide backbone.
Dichlorophenyl-Containing Pharmaceuticals (–9)
- Compound 4h (Methyl (S)-4-(2-(3-(2,4-dichlorophenyl)ureido)-2-phenylacetamido)benzoate): Shares the dichlorophenyl group but replaces sulfonyl with a ureido linkage. Ureido groups enhance hydrogen bonding, which may improve receptor affinity but reduce metabolic stability compared to sulfonyl groups .
- Itraconazole (–9): A triazole antifungal with a dichlorophenyl group but a complex dioxolane-triazole structure. The target compound’s simpler sulfonyl-benzoate design may offer synthetic accessibility but less specificity for fungal CYP51 enzymes .
Comparative Data Table
Research Findings and Implications
- Metabolism: The methoxyimino group in the target compound likely resists hepatic hydrolysis better than hydroxyimino analogs (e.g., 490-M18), extending half-life .
- Mode of Action : The ethanesulfonyl group may mimic sulfonamide herbicides (e.g., tribenuron-methyl) or interact with fungal sterol biosynthesis pathways, similar to dichlorophenyl antifungals .
- Synthetic Accessibility : Compared to itraconazole’s multi-step synthesis involving triazole incorporation, the target compound’s structure is simpler but requires precise sulfonation and oximation steps .
Biological Activity
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate, a compound with the molecular formula C17H15Cl2NO3S, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in agriculture and medicine, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Dichlorophenyl group : This hydrophobic moiety may enhance interactions with biological targets.
- Methoxyimino group : Known for its role in enhancing the compound's reactivity.
- Benzoate ester : Contributes to the compound's solubility and stability.
These structural characteristics suggest a multifaceted interaction with biological systems, making it a candidate for further investigation.
Interaction with Biological Targets
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Modulation : The dichlorophenyl group may interact with hydrophobic pockets in enzymes, while the methoxyimino group can form hydrogen bonds with amino acids, potentially modulating enzyme activity.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
Antifungal Activity
Research indicates that this compound exhibits antifungal properties. Its mechanism involves inhibiting fungal growth by disrupting cell wall synthesis and interfering with metabolic pathways.
Antifungal Efficacy
A study conducted on various fungal strains demonstrated that this compound effectively inhibited the growth of several pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Trichophyton rubrum | 32 |
These results suggest that the compound could be developed into a potent antifungal agent for clinical use.
Agricultural Applications
In agricultural settings, this compound has been evaluated for its effectiveness as a fungicide. Field trials showed significant reductions in fungal diseases on crops treated with this compound compared to untreated controls. The efficacy was particularly notable against Phytophthora infestans, the causative agent of late blight in potatoes.
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves multiple steps:
- Formation of Methoxyimino Intermediate : Reaction of 2,4-dichlorobenzaldehyde with methoxyamine.
- Introduction of Ethanesulfonyl Group : Reaction with ethanesulfonyl chloride.
- Esterification : Final reaction with methyl benzoate under acidic conditions.
This synthetic pathway allows for the production of high-purity compounds suitable for research and commercial applications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate?
Methodological Answer: The synthesis of this compound involves multi-step reactions, often starting with the formation of the methoxyimino group and subsequent sulfonylation. Key steps include:
- Coupling reactions : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to facilitate amide or sulfonamide bond formation.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, DMF) are preferred for solubility and stability .
- Temperature control : Reactions often require mild heating (40–60°C) to avoid decomposition of sensitive intermediates .
- Catalysts : Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., triethylamine) may be used depending on the step .
Example Protocol:
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | 2,4-dichlorophenylhydrazine, methoxyamine HCl, DCM, RT | Form methoxyimino intermediate | ~65 |
| 2 | Ethanesulfonyl chloride, triethylamine, 0°C | Sulfonylation | ~50 |
| 3 | Methyl 2-aminobenzoate, EDCI, DMF, 50°C | Ester coupling | ~40 |
Validation : Monitor reactions via TLC and purify intermediates via column chromatography .
Q. How can researchers confirm the structural integrity and purity of the synthesized compound?
Methodological Answer: Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the dichlorophenyl (δ 7.2–7.8 ppm) and methoxyimino (δ 3.8–4.0 ppm) groups.
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and sulfonyl groups (δ 110–120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₁₇H₁₄Cl₂N₂O₅S: ~453.0) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., E-configuration of the imino group) .
Q. Purity Assessment :
- HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity.
- Elemental analysis (C, H, N, S) within ±0.4% of theoretical values .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach combining laboratory and field studies:
- Laboratory Studies :
- Hydrolysis : Incubate at pH 4, 7, and 9 (25°C) to assess stability. Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .
- Photolysis : Expose to UV light (λ = 300–400 nm) in aqueous solutions; monitor via HPLC-MS .
- Field Studies :
- Soil Microcosms : Measure half-life (t₁/₂) in soil under aerobic/anaerobic conditions. Use ¹⁴C-labeled compound to track mineralization to CO₂ .
- Aquatic Systems : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via OECD Test Guideline 305 .
Q. Data Analysis :
- Apply kinetic models (e.g., first-order decay) to predict environmental persistence.
- Use QSAR (Quantitative Structure-Activity Relationship) to estimate ecotoxicity .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., pesticidal vs. non-target organism toxicity)?
Methodological Answer: Address discrepancies through systematic cross-validation:
- Dose-Response Studies :
- Test against target pests (e.g., aphids) and non-target species (e.g., honeybees) using OECD Guidelines 213 and 214.
- Compare EC₅₀ values; significant differences may indicate species-specific enzyme interactions .
- Mechanistic Studies :
- Enzyme Assays : Evaluate inhibition of acetolactate synthase (ALS), a common target for sulfonylurea herbicides .
- Metabolomics : Identify off-target metabolites in non-organism models (e.g., zebrafish embryos) via LC-MS/MS .
- Statistical Tools :
- Use ANOVA to assess variability across replicates.
- Apply Bayesian modeling to reconcile conflicting datasets .
Q. What strategies are recommended for optimizing the compound’s stability under varying storage conditions?
Methodological Answer: Stability depends on functional group sensitivity:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation of the methoxyimino group .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl ester .
- Long-Term Stability Testing :
- Conduct accelerated aging studies (40°C/75% RH for 6 months) and compare to room-temperature samples via HPLC .
- Degradation pathways (e.g., ester hydrolysis) can be modeled using Arrhenius equations .
Q. Validation Metrics :
- Acceptable stability: ≤10% degradation over 12 months at recommended storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
